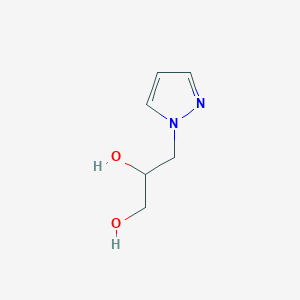

3-(1H-Pyrazol-1-yl)propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-Pyrazol-1-yl)propane-1,2-diol is a chemical compound with the CAS Number: 98484-49-2. It has a molecular weight of 142.16 and its IUPAC name is 3-(1H-pyrazol-1-yl)-1,2-propanediol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H10N2O2 . The InChI code for this compound is 1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a dry room at normal temperature .Scientific Research Applications

Synthesis and Reactivity

- Synthesis of Linearly Bonded Bis[4-(1,3-diselenan-2-yl)pyrazoles] : A study demonstrated the synthesis of linearly bonded 1,1’-bis[4-(1,3-diselenan-2-yl)pyrazoles] from 1,1’-bis(pyrazole-4-carbaldehydes) and propane-1,3-diselenol. This chemical reaction showcases the utility of pyrazole derivatives in forming complex molecules under controlled conditions (Papernaya et al., 2013).

Ligand Formation and Metal Coordination

- Formation of Uncommon Eight-Ring Chelates with Metals : Novel ligands including 1,3-bis(pyrazol-1'-yl)propane have been synthesized, forming coordination compounds with metals like copper, zinc, and cobalt. These compounds create unique eight-atom chelate rings with the metal ions, indicative of the potential for complex structural formations (Schuitema et al., 2001).

Chemical Transformations and Applications

- Synthesis of N-Substituted (1H-pyrazolyl)propane-1,3-diones : Research has optimized the synthesis of N-substituted (1H-pyrazolyl)propane-1,3-diones, demonstrating the versatility of pyrazole derivatives in forming a variety of chemical structures. These synthesized compounds have implications in further chemical applications (Taydakov & Krasnosel’sky, 2011).

Crystallographic and Structural Analysis

- Crystallographic Analysis : Studies have delved into the crystal structure and coordination polymers containing 1,3-bis(pyrazol-1-yl)propane ligands, providing insights into the molecular structure and potential applications in material science and crystal engineering (Potapov et al., 2012).

Safety and Hazards

The safety information for 3-(1H-Pyrazol-1-yl)propane-1,2-diol indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .

Mode of Action

The related compound mentioned above was found to have a desirable fitting pattern in the lmptr1 pocket, characterized by lower binding free energy . This suggests that 3-(1H-Pyrazol-1-yl)propane-1,2-diol might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given its potential target, it might affect pathways related to the function of lmptr1, which plays a crucial role in the survival and proliferation of leishmania species .

Result of Action

Based on its potential target, it might have antipromastigote activity, affecting the survival and proliferation of leishmania species .

properties

IUPAC Name |

3-pyrazol-1-ylpropane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTMREOTGDDMJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2501808.png)

![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)

![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2501822.png)

![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)

![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)